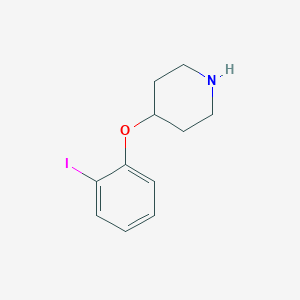

4-(2-Iodophenoxy)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-iodophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPONZFYXJHBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Iodophenoxy Piperidine and Its Analogs

Established Reaction Pathways for the Core Scaffold Formation

The synthesis of 4-(2-Iodophenoxy)piperidine relies on key chemical transformations to assemble its core structure. These include the formation of the ether bond between the phenol (B47542) and piperidine (B6355638) moieties, the construction of the piperidine ring itself, and the introduction of the iodine atom onto the aromatic ring.

Mitsunobu and Ullmann Reactions for Phenoxy Ether Formation

The creation of the phenoxy ether linkage is a critical step. The Mitsunobu reaction is a widely employed method for this purpose, allowing the conversion of primary and secondary alcohols into a diverse range of compounds, including phenyl ethers. byjus.comorganic-chemistry.org This reaction typically involves an alcohol, a nucleophile (in this case, a phenol), an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (B44618) (PPh3). byjus.comorganic-chemistry.org The reaction proceeds through a phosphonium (B103445) intermediate that activates the alcohol's oxygen, facilitating substitution by the phenoxide nucleophile. organic-chemistry.org A key advantage of the Mitsunobu reaction is that it occurs with a clean inversion of stereochemistry at the alcohol center, which is particularly useful when working with chiral secondary alcohols. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 4-hydroxypiperidine (B117109) with 2-iodophenol (B132878).

Another classical approach for forming aryl ethers is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. wikipedia.org Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands such as diamines and acetylacetonates, improving reaction conditions. wikipedia.org The mechanism is thought to involve the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org For synthesizing this compound, this could involve the reaction between a 4-halopiperidine derivative and 2-iodophenol, or 4-hydroxypiperidine and a dihalo-iodobenzene, catalyzed by a copper species.

| Reaction | Key Reagents | General Application | Key Features |

| Mitsunobu Reaction | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Conversion of alcohols to esters, ethers, etc. byjus.comorganic-chemistry.org | Proceeds with inversion of stereochemistry. organic-chemistry.org |

| Ullmann Condensation | Copper catalyst, Aryl halide, Alcohol/Phenol | Synthesis of aryl ethers, thioethers, and amines. wikipedia.org | Often requires high temperatures. wikipedia.org |

Ring-Closing Strategies for Piperidine Ring Construction

The construction of the piperidine ring itself can be achieved through various ring-closing strategies. One prominent method is ring-closing metathesis (RCM), which has been successfully used to create the tetrahydropyridine (B1245486) core of iminosugars. rsc.org This reaction, often promoted by ruthenium-based catalysts, involves the intramolecular cyclization of a diene. rsc.orgresearchgate.net For piperidine synthesis, a suitable amino-diene precursor would be required.

Reductive amination is another powerful and widely used method for constructing the piperidine ring. nih.govresearchgate.net This reaction can be performed intramolecularly, starting from a linear amino-aldehyde or amino-ketone, to form the cyclic amine. nih.govchim.it Double reductive amination of dicarbonyl compounds with an amine source is a particularly direct approach to the piperidine skeleton. chim.it This process involves the sequential formation of two C-N bonds in a single synthetic operation. chim.it

Coupling Reactions for Aromatic Halogenation

The introduction of the iodine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution or via a Sandmeyer-type reaction. Direct iodination of phenols can be accomplished using molecular iodine in the presence of an oxidizing agent. researchgate.net Various reagents and conditions have been developed to improve the efficiency and regioselectivity of this transformation. researchgate.net

The Sandmeyer reaction provides an alternative route, starting from an aromatic amine. bohrium.comorganic-chemistry.org The amine is first converted to a diazonium salt using nitrous acid, which is then displaced by an iodide nucleophile, often with the assistance of a copper(I) salt. organic-chemistry.orgmnstate.edu This method is valuable for introducing iodine into specific positions on the aromatic ring that may not be accessible through direct iodination. organic-chemistry.org One-pot procedures for diazotization and iodination have been developed to streamline this process. thieme-connect.de

Development of Novel and Optimized Synthetic Routes

Continuous research efforts are focused on developing more efficient, selective, and sustainable methods for the synthesis of piperidine derivatives.

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective and asymmetric methods is crucial for producing enantiomerically pure piperidine derivatives, which are often required for pharmaceutical applications. Asymmetric synthesis of piperidine alkaloids has been achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis. rsc.orgthieme-connect.com For instance, the asymmetric addition of nucleophiles to Δ1-piperideines has been accomplished using organocatalysts like (L)-proline, yielding products with high enantiomeric excess. acs.org

Recent innovations have combined biocatalytic C-H oxidation with radical cross-coupling to create complex, three-dimensional piperidine molecules in a streamlined fashion. news-medical.netmedhealthreview.comchemistryviews.org This approach uses enzymes to selectively introduce hydroxyl groups onto the piperidine ring, which can then be further functionalized. medhealthreview.comchemistryviews.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being incorporated into the design of synthetic routes for piperidines. nih.gov This includes the use of more environmentally benign solvents, such as water, and the development of catalytic reactions that minimize waste. rsc.orgfigshare.com For example, an efficient synthesis of N-substituted piperidones has been developed that avoids the classical Dieckmann condensation, offering significant advantages. figshare.com Biocatalysis, using enzymes like immobilized Candida antarctica lipase (B570770) B (CALB), offers a green approach to piperidine synthesis through multicomponent reactions. rsc.org Furthermore, the synthesis of piperidine from bio-renewable sources, such as tetrahydrofurfurylamine, represents a sustainable alternative to fossil fuel-based methods. rsc.org The use of amino acids in piperidone synthesis is also being explored as a green alternative to ammonia. researchgate.net

| Synthetic Approach | Key Features | Examples/Applications |

| Stereoselective Synthesis | Control over the 3D arrangement of atoms. | Asymmetric aldol-type reactions, use of chiral auxiliaries. thieme-connect.com |

| Asymmetric Synthesis | Production of a single enantiomer. | Organocatalysis with (L)-proline, biocatalytic C-H oxidation. acs.orgmedhealthreview.comchemistryviews.org |

| Green Chemistry | Use of environmentally friendly reagents and conditions, atom economy. | Synthesis in water, use of biocatalysts, synthesis from renewable resources. nih.govrsc.orgrsc.org |

Flow Chemistry and Automated Synthesis Applications

The principles of flow chemistry and automated synthesis are increasingly being applied to the production of pharmaceutical intermediates and active compounds to enhance efficiency, safety, and scalability. beilstein-journals.org These modern techniques offer significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates safely in a closed system. beilstein-journals.org

Flow chemistry has been successfully utilized for the synthesis of various piperidine-containing scaffolds. For instance, an efficient and scalable anodic methoxylation of N-formylpiperidine has been demonstrated in an undivided microfluidic electrolysis cell. nih.gov This process generates a key 2-methoxypiperidine (B3191330) intermediate, which serves as a precursor to an N-formyliminium ion, enabling the introduction of carbon nucleophiles at the 2-position of the piperidine ring. nih.gov Another example is the development of a robust plug-flow process for the synthesis of a 3-oxo-3H-spiro[benzofuran-2,4'-piperidine] building block, a key intermediate for a SHP2 inhibitor. nih.gov This method avoids the need for large-scale cryogenic reaction vessels, highlighting the practical advantages of flow chemistry. nih.gov

Table 1: Examples of Flow Chemistry in the Synthesis of Piperidine Analogs

| Target/Intermediate | Flow Reaction Type | Key Reagents/Conditions | Significance | Reference |

|---|---|---|---|---|

| N-monodeuteriomethyl-2-substituted piperidines | Anodic α-methoxylation | N-formylpiperidine in a microfluidic electrolysis cell | Efficient, scalable synthesis of a key methoxylated intermediate for further functionalization. | nih.gov |

| tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate | Umpolung 1,2-addition | n-Butyllithium, N-Boc-4-piperidone, plug-flow reactor | Scalable process that avoids cryogenic conditions required in batch synthesis. | nih.gov |

Automated synthesis platforms are particularly valuable for the rapid preparation and evaluation of compound libraries or for the production of radiolabeled analogs for imaging studies. The automated synthesis of a complex spiro[piperidine-4,2'-quinazolin] analog, specifically (4′-amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone ([¹⁸F]FBAT), has been developed for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net The process was carried out using a robotic system that handles the multi-step synthesis, including the challenging radiolabeling and purification steps, to yield the final product with high radiochemical purity. nih.govresearchgate.net

Table 2: Automated Radiosynthesis of a Piperidine Analog for PET Imaging

| Tracer | Automated System | Key Steps | Outcome | Reference |

|---|---|---|---|---|

| [¹⁸F]FBAT | Robotic synthesis module with magnetic valves | [¹⁸F]Fluoride trapping, azeotropic drying, nucleophilic substitution, deprotection, HPLC purification | Yield: 2.2–3.1%; Radiochemical purity: >99%; Molar radioactivity: 125–137 GBq/μmol | nih.govresearchgate.net |

While specific literature detailing the synthesis of this compound using flow or automated systems is not widely available, the successful application of these technologies to its structural analogs demonstrates their clear potential. These methodologies could be adapted to produce this compound or its derivatives on a large scale or for high-throughput screening purposes, offering improved safety, consistency, and efficiency.

Preparation of Precursors and Key Intermediates

The synthesis of this compound relies on the availability of two key precursors: 2-iodophenol and a suitable 4-substituted piperidine, typically 4-hydroxypiperidine or its N-protected derivative.

The precursor 2-iodophenol is a white to pale yellow crystalline solid that serves as a versatile building block in organic synthesis. ontosight.ailookchem.com It is an important intermediate for producing pharmaceuticals, agrochemicals, and dyes. ontosight.ai Several methods for its preparation have been reported. A common approach is the direct iodination of phenol. For example, reacting phenol with iodine and hydrogen peroxide in water at room temperature can produce 2-iodophenol in moderate yields. chemicalbook.com Other methods involve the use of different iodinating agents or starting from different precursors, such as 2-iodophenylboronic acid. chemicalbook.com

Table 3: Selected Synthetic Routes for 2-Iodophenol

| Starting Material | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Phenol | Iodine, H₂O₂, H₂O, room temperature, 24 h | 49% | chemicalbook.com |

| 2-Iodophenylboronic acid | [Bis(acetoxy)iodo]benzene, Et₃N, CH₃CN/H₂O, 20°C, 10 min | 93% | chemicalbook.com |

| 2-iodo-1-(1-tetrahydro-2H-pyranyloxy)benzene | Silica-supported NaHSO₄, Methanol, 20°C, 10 min | 98% | lookchem.com |

The other key intermediate is 4-hydroxypiperidine or a derivative thereof. N-Boc-4-piperidone is a common starting material, which can be reduced to N-Boc-4-hydroxypiperidine, a stable precursor ready for coupling reactions. chemicalbook.com Alternative syntheses of the 4-hydroxypiperidine core have been developed. One method involves the reaction of an N-substituted-4-phenyl-1,2,3,6-tetrahydropyridine with hydrogen bromide in acetic acid, followed by hydrolysis to form the N-substituted 4-hydroxypiperidine. google.com Another strategy involves the condensation of γ,δ-unsaturated amines with aldehydes in an acidic solution to construct the piperidine ring with the hydroxyl group at the 4-position. google.com Furthermore, functionalization of the piperidine ring can be achieved through methods like the hydroboration-oxidation of piperidine enecarbamates, which efficiently prepares β-hydroxy-piperidine derivatives. cdnsciencepub.com

Table 4: Selected Synthetic Routes for 4-Hydroxypiperidine Derivatives

| Target | Starting Material(s) | Key Reagents/Conditions | Significance | Reference |

|---|---|---|---|---|

| N-substituted 4-hydroxypiperidines | N-substituted 1,2,3,6-tetrahydropyridine | 1. Anhydrous HBr in acetic acid; 2. H₂O, heat | Functionalization of a pre-formed ring. | google.com |

| 2-isopropyl-3-methyl-4-phenyl-4-hydroxypiperidine | 3-phenyl-Δ³-pentenylamine, isobutyraldehyde | Aqueous HCl, 90°C, 144 hours | Condensation/cyclization to form the piperidine ring. | google.com |

| β-hydroxy-piperidine derivatives | Piperidine enecarbamates | Hydroboration-oxidation (e.g., BH₃·SMe₂) | Regioselective introduction of a hydroxyl group. | cdnsciencepub.com |

Chemical Transformations and Derivatization Strategies of 4 2 Iodophenoxy Piperidine

Reactivity at the Iodophenyl Moiety

The aryl iodide group is a highly versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed reactions and halogen-metal exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. The 2-iodophenyl moiety of 4-(2-iodophenoxy)piperidine is an excellent substrate for these transformations due to the high reactivity of the C-I bond.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orglibretexts.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. libretexts.org This method is widely used due to its mild conditions and tolerance of various functional groups. beilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. libretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.org The aryl iodide of the target molecule would readily couple with various terminal alkynes to produce arylalkyne derivatives. researchgate.net Copper-free Sonogashira protocols have also been developed, expanding the reaction's scope. vinhuni.edu.vnorganic-chemistry.org

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com The reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. youtube.comnih.gov Intramolecular versions of the Heck reaction are particularly efficient for constructing cyclic systems. rsc.orglibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Key Reagents | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Aryl or Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Aryl-Alkyne |

| Heck | Alkene (CH₂=CHR) | Pd Catalyst, Base (e.g., Et₃N) | Aryl-Alkene |

Halogen-metal exchange is a fundamental method for converting organic halides into highly reactive organometallic reagents. wikipedia.org For this compound, the C-I bond can be rapidly exchanged with an organolithium reagent, such as n-butyllithium or t-butyllithium, at cryogenic temperatures (e.g., -78 to -100 °C). ethz.chtcnj.edu This process generates a potent aryllithium intermediate.

The exchange rate typically follows the trend I > Br > Cl, making aryl iodides ideal substrates. wikipedia.org The resulting aryllithium species is a powerful nucleophile and base that can be trapped with a wide variety of electrophiles to introduce new functional groups onto the phenyl ring. The low temperatures are crucial to ensure the reaction is chemoselective and to prevent unwanted side reactions involving other functional groups in the molecule. tcnj.edu

Table 2: Functionalization via Halogen-Metal Exchange and Electrophilic Quench

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Proton Source | Water (H₂O) | -H (Dehalogenation) |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl Group (-CH₃) |

| Borates | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic Acid (-B(OH)₂) |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl Group (-SiMe₃) |

While the high reactivity of the carbon-iodine bond makes it the primary site for functionalization via the methods described above, other strategies can also be considered. Directed C-H functionalization reactions are a powerful tool in modern synthesis. In the context of this compound, the ether oxygen could potentially act as a directing group to facilitate ortho-lithiation or transition metal-catalyzed C-H activation at the position adjacent to the ether linkage. However, the presence of the highly reactive iodine atom means that palladium-catalyzed cross-coupling and halogen-metal exchange are the most direct and commonly employed strategies for the functionalization of this specific moiety. nih.gov The direct α-arylation of the piperidine (B6355638) ring itself is another important synthetic strategy, but this modifies a different part of the molecule. nih.govthieme-connect.deresearchgate.net

Modifications of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes a variety of chemical transformations to yield N-substituted derivatives.

N-Alkylation: This is a common method for introducing alkyl or benzyl (B1604629) groups onto the piperidine nitrogen. The reaction is typically achieved by treating this compound with an alkyl halide (e.g., benzyl chloride, ethyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) to neutralize the hydrohalic acid byproduct. chemicalforums.comodu.edu Reductive amination, involving reaction with an aldehyde or ketone in the presence of a reducing agent, is an alternative method.

N-Acylation: The piperidine nitrogen can be acylated to form amides using acylating agents like acyl chlorides or acid anhydrides. mdpi.com This reaction is often performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the acid generated.

Building on N-acylation, a diverse range of functional groups can be installed on the piperidine nitrogen, many of which are important in medicinal chemistry.

Amides: Beyond simple acyl chlorides, N-acyl derivatives can be formed by coupling the piperidine with carboxylic acids using peptide coupling reagents (e.g., EDCI, HOBt). luxembourg-bio.comresearchgate.net This method offers a broader substrate scope and milder reaction conditions. chemistryviews.orgunimi.it

Carbamates: N-alkoxycarbonyl groups (carbamates) are commonly installed as protecting groups or to modulate biological activity. A frequent method involves the reaction of the piperidine with an alkyl chloroformate or, for the widely used Boc group, with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Ureas: Substituted ureas are a prevalent motif in pharmacologically active compounds. nih.govgoogle.comnih.gov They are synthesized by reacting the piperidine nitrogen with an isocyanate (R-N=C=O). mdpi.com Alternatively, a two-step procedure can be used where an aniline (B41778) is first converted to an intermediate like a 4-nitrophenyl carbamate, which then reacts with the piperidine to yield the final urea (B33335) product. nih.gov

Table 3: Reagents for N-Functionalization of the Piperidine Ring

| Desired Functional Group | Class of Reagent | Example Reagent |

|---|---|---|

| N-Alkyl | Alkyl Halide | Benzyl bromide |

| N-Acyl | Acyl Chloride | Acetyl chloride |

| N-Amide (from acid) | Carboxylic Acid + Coupling Agent | Benzoic acid + EDCI |

| N-Carbamate | Dicarbonate / Chloroformate | Di-tert-butyl dicarbonate (Boc₂O) |

| N-Urea | Isocyanate | Phenyl isocyanate |

Functionalization of the Piperidine Ring Carbons

The saturated carbocyclic structure of the piperidine ring in this compound offers multiple sites for functionalization through the activation of carbon-hydrogen (C-H) bonds. Modern synthetic methods allow for remarkable control over the position of these modifications, enabling derivatization at the C2, C3, or C4 positions. The selectivity of these reactions is typically governed by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen.

Protecting the piperidine nitrogen, for instance with a tert-butyloxycarbonyl (Boc) group, is a common first step to modulate reactivity. Research has demonstrated that rhodium and palladium catalysts are particularly effective for C-H insertion and arylation reactions on N-Boc-piperidine substrates. The specific ligand coordinated to the metal center plays a crucial role in directing the functionalization to a desired carbon on the ring. rsc.orgresearchgate.net

For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to specific sites. researchgate.net Similarly, palladium catalysis can achieve β-arylation (C3 position) of N-Boc-piperidine, with the selectivity between the α (C2) and β (C3) positions being controlled by the choice of phosphine (B1218219) ligand. rsc.orgresearchgate.net Flexible biarylphosphine ligands tend to favor the formation of β-arylated products, while more rigid ligands often yield the more conventional α-arylated derivatives. rsc.org This catalyst- and ligand-controlled site selectivity provides a powerful tool for creating a wide range of substituted piperidine analogues from a common precursor.

| Position | Reaction Type | Catalyst System | Protecting Group | Key Finding | Reference |

|---|---|---|---|---|---|

| C2 (α-position) | C-H Insertion | Rh₂(R-TCPTAD)₄ | N-Boc | Generates 2-substituted analogues. | researchgate.net |

| C3 (β-position) | C-H Arylation | Palladium with flexible biarylphosphine ligands | N-Boc | Selectivity for β-arylation over α-arylation is ligand-controlled. | rsc.orgresearchgate.net |

| C4 (γ-position) | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | Directs functionalization to the C4 position. | researchgate.net |

Ether Linkage Transformations

The aryl ether bond in this compound is generally stable under many reaction conditions, including those used for palladium-catalyzed cross-coupling and C-H functionalization. However, this linkage can be intentionally cleaved using specific, potent reagents. This transformation is a key strategy for converting the phenoxy-piperidine moiety into a phenol (B47542), which can then serve as a handle for further derivatization.

The most common and effective reagents for the cleavage of aryl alkyl ethers are strong Lewis acids, with boron tribromide (BBr₃) being a preeminent example. ufp.ptnih.govnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether's oxygen atom and the highly electrophilic boron center of BBr₃. pearson.com This coordination weakens the C-O bond. Subsequent nucleophilic attack by a bromide ion on the adjacent piperidine carbon (an SN2-type mechanism) cleaves the C-O bond. pearson.comucalgary.ca After an aqueous workup, the reaction yields 2-iodophenol (B132878) and a 4-bromopiperidine (B2556637) derivative.

Strong protic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), can also be used to cleave aryl ethers. ucalgary.ca The mechanism involves the initial protonation of the ether oxygen, which creates a good leaving group (the phenol). A halide nucleophile then attacks the alkyl carbon, breaking the C-O bond to give the phenol and the corresponding alkyl halide. ucalgary.ca Due to the high stability of the phenyl-oxygen bond, cleavage invariably occurs at the alkyl-oxygen bond, ensuring the formation of a phenol rather than an aryl halide. ucalgary.ca

Application of 4 2 Iodophenoxy Piperidine As a Synthetic Scaffold in Advanced Chemical Synthesis

Design and Construction of Complex Heterocyclic Systems

The unique structural features of 4-(2-Iodophenoxy)piperidine make it an excellent starting point for the synthesis of complex heterocyclic systems. The presence of the ortho-iodophenoxy group is particularly advantageous for intramolecular cyclization reactions, enabling the construction of fused ring systems that are of significant interest in medicinal chemistry and materials science.

One of the most powerful methods for forming new carbon-carbon bonds is the palladium-catalyzed intramolecular Heck reaction wikipedia.org. The 2-iodo-phenoxy moiety of this compound is well-suited for such transformations. For instance, if the piperidine (B6355638) nitrogen is functionalized with an appropriate alkenyl group, an intramolecular Heck reaction can be envisioned to construct a novel polycyclic system incorporating the piperidine and a new heterocyclic ring. The reaction would proceed via oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by intramolecular migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product wikipedia.orgsioc-journal.cn. This strategy allows for the creation of rigid and structurally complex molecules from a relatively simple starting material.

Another key reaction that leverages the iodo-substituent is the Ullmann condensation, a copper-catalyzed reaction that forms carbon-heteroatom bonds wikipedia.orgorganic-chemistry.org. Intramolecular variations of this reaction can be employed to synthesize oxygen-containing heterocycles. For example, derivatives of this compound could be designed to undergo intramolecular O-arylation, leading to the formation of dibenzofuran-like structures fused to the piperidine core nih.govekb.eg. Such heterocyclic systems are prevalent in biologically active natural products and pharmaceutical agents.

The table below summarizes potential intramolecular cyclization strategies for creating complex heterocyclic systems from this compound derivatives.

| Reaction Type | Catalyst | Potential Product | Key Feature Utilized |

| Intramolecular Heck Reaction | Palladium(0) | Fused polycyclic systems | C-I bond for C-C bond formation |

| Intramolecular Ullmann Condensation | Copper(I) | Dibenzofuran-fused piperidines | C-I bond for C-O bond formation |

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency nih.gov. The this compound scaffold is well-suited for participation in several types of MCRs, most notably the Ugi and Passerini reactions nih.govnih.govorganic-chemistry.orgresearchgate.netwikipedia.org.

In the Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide product nih.gov. The secondary amine of the piperidine ring in this compound can serve as the amine component in this reaction. By combining this compound with a diverse set of aldehydes, carboxylic acids, and isocyanides, a large library of complex molecules can be rapidly generated. The resulting products would incorporate the this compound scaffold and feature a high degree of molecular diversity, making them valuable for high-throughput screening in drug discovery programs.

The general scheme for the participation of this compound in an Ugi reaction is depicted below:

Figure 1: Proposed Ugi Reaction with this compound

Similarly, while the Passerini three-component reaction (P-3CR) typically involves a primary amine, modifications of the this compound scaffold, for instance by introducing a primary amine functionality, could allow its participation in this reaction as well. The Passerini reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide organic-chemistry.orgwikipedia.org.

The utilization of this compound in MCRs provides a rapid and efficient route to novel chemical entities with significant structural complexity. The inherent diversity of MCRs, coupled with the unique features of the this compound scaffold, offers a powerful strategy for the exploration of new chemical space.

Role in Ligand Architecture Development

The this compound scaffold possesses several key features that make it an attractive framework for the design of new ligands targeting a variety of biological receptors. The piperidine ring is a common motif in many successful drugs, often serving as a key pharmacophoric element that interacts with receptor binding sites nih.govnih.gov. The phenoxy linker provides a rigid spacer that can be used to orient other functional groups in a precise three-dimensional arrangement, while the iodine atom offers a site for further functionalization or can itself participate in halogen bonding interactions with the target protein.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity frontiersin.orgfiveable.me. The this compound scaffold contains several potential pharmacophoric features:

A basic nitrogen atom: The piperidine nitrogen is typically protonated at physiological pH and can act as a hydrogen bond donor or engage in ionic interactions.

A hydrophobic aromatic ring: The iodophenyl group can participate in hydrophobic interactions with the target protein.

A hydrogen bond acceptor: The ether oxygen of the phenoxy linker can act as a hydrogen bond acceptor.

A halogen bond donor: The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

A hypothetical pharmacophore model based on the this compound scaffold could be constructed to guide the design of new ligands. This model would be based on the spatial arrangement of these key features and could be used to screen virtual libraries of compounds to identify new molecules with the potential to bind to a specific target nih.gov.

The table below outlines the key pharmacophoric features of the this compound scaffold and their potential roles in ligand-receptor interactions.

| Pharmacophoric Feature | Potential Interaction |

| Piperidine Nitrogen | Hydrogen bond donor, ionic interaction |

| Iodophenyl Ring | Hydrophobic interaction, π-π stacking |

| Ether Oxygen | Hydrogen bond acceptor |

| Iodine Atom | Halogen bonding |

Structure-based ligand design utilizes the three-dimensional structure of a target protein to design molecules that will bind to it with high affinity and selectivity. The this compound scaffold can be used as a starting point for this approach. By docking the scaffold into the binding site of a target protein, medicinal chemists can identify optimal positions for adding or modifying functional groups to enhance binding affinity nih.govfrontiersin.orgpolyu.edu.hk.

For example, the piperidine ring can be substituted to introduce additional groups that can form favorable interactions with the protein. The iodine atom on the phenyl ring can be replaced with other substituents to probe the steric and electronic requirements of the binding pocket. The flexibility of the piperidine ring allows for conformational changes that can optimize the fit of the ligand into the binding site.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a target protein frontiersin.orgmdpi.com. The this compound scaffold itself can be considered a fragment, or it can be deconstructed into smaller fragments for screening.

Alternatively, once a smaller, active fragment is identified, the this compound scaffold can be used to "grow" the fragment into a more potent lead compound. The piperidine ring provides a versatile anchor point for linking the initial fragment to other chemical moieties that can extend into and interact with other regions of the protein's binding site. The synthetic tractability of the scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of the resulting ligands researchgate.netresearchgate.netnih.gov.

Development of Chemical Probes and Research Reagents

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing for the study of its function in a cellular or in vivo context. The this compound scaffold is an excellent platform for the development of such probes due to its inherent structural features and synthetic accessibility.

A key feature of this scaffold is the presence of an iodine atom on the phenyl ring. This makes it a direct precursor for the synthesis of radioiodinated imaging agents. By replacing the stable iodine atom with a radioactive isotope, such as ¹²³I or ¹²⁵I, a radiolabeled version of the molecule can be prepared nih.govnih.govnih.govresearchgate.net. These radiolabeled compounds can be used in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) to visualize the distribution of the target protein in the body. This is particularly valuable in neuroscience for imaging neurotransmitter transporters and receptors in the brain nih.gov.

Furthermore, the piperidine nitrogen provides a convenient handle for the attachment of other functionalities to create a variety of research reagents. For example, a fluorescent dye could be attached to the nitrogen to create a fluorescent probe for use in microscopy and flow cytometry. Alternatively, a biotin tag could be introduced, allowing for the affinity purification of the target protein from a complex biological sample nih.gov.

The table below summarizes the potential applications of this compound in the development of chemical probes and research reagents.

| Probe/Reagent Type | Modification | Application |

| Radioiodinated Imaging Agent | Isotopic exchange of iodine (e.g., with ¹²³I) | SPECT imaging of target distribution in vivo |

| Fluorescent Probe | Attachment of a fluorophore to the piperidine N | Fluorescence microscopy, flow cytometry |

| Affinity Probe | Attachment of a biotin tag to the piperidine N | Protein purification, pull-down assays |

Computational and Theoretical Investigations of 4 2 Iodophenoxy Piperidine

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of a molecule, or its conformation, is critical to its biological function, as it dictates how the molecule interacts with its biological target. Conformational analysis of 4-(2-Iodophenoxy)piperidine involves identifying the most stable (lowest energy) arrangements of its atoms. The piperidine (B6355638) ring can adopt several conformations, most notably the "chair" and "boat" forms. For substituted piperidines, the substituents can be in either axial or equatorial positions. Computational studies on related fluorinated piperidines have shown that factors like charge-dipole interactions, hyperconjugation, and solvation play significant roles in determining the preferred conformation. researchgate.net

Molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govnih.gov These simulations can reveal how this compound and its derivatives move and interact with their environment, such as a solvent or a protein binding site. For instance, MD simulations have been used to study the interactions of piperidine-based ligands with receptors, highlighting crucial amino acid residues involved in binding. nih.govrsc.org Such simulations can elucidate the stability of ligand-protein complexes and the energetic contributions of different interactions, providing a more comprehensive understanding of the binding mechanism. frontiersin.orgnih.gov

Table 1: Key Computational Methods in the Study of this compound

| Method | Application | Insights Gained |

| Conformational Analysis | Identifies stable 3D arrangements of the molecule. | Determines the preferred geometry for receptor binding. |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time. | Reveals dynamic behavior in solution or at a binding site. |

| Quantum Chemical Calculations | Computes electronic structure and properties. | Provides information on reactivity and reaction pathways. |

| Molecular Docking | Predicts the binding orientation of a ligand to a protein. | Generates hypotheses about protein-ligand interactions. |

| QSAR Studies | Correlates chemical structure with biological activity. | Identifies key molecular features for activity. |

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations provide detailed information about the electronic structure of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine various molecular properties. researchgate.net

DFT calculations can be used to compute reactivity descriptors that help in understanding the chemical behavior of this compound. These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. This information is valuable for predicting how the molecule might be metabolized or how it could interact with its biological target.

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. For derivatives of this compound, these calculations can model the transition states and intermediates of synthetic reactions, helping to explain observed product distributions and stereoselectivity. whiterose.ac.uk For example, understanding the mechanism of reactions involving the piperidine ring can aid in the design of more efficient synthetic routes. nih.gov

Molecular Docking and Protein-Ligand Interaction Hypotheses (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govnih.gov For this compound, docking studies can generate hypotheses about how it interacts with its target proteins. researchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov For instance, docking studies of piperidine-based compounds with various receptors have provided insights into the structural requirements for potent antagonism or agonism. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The theoretical basis of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.gov These models use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Advanced Spectroscopic and Crystallographic Characterization of 4 2 Iodophenoxy Piperidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-(2-iodophenoxy)piperidine derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allow for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of a typical this compound scaffold, the protons of the piperidine (B6355638) ring appear as distinct multiplets in the aliphatic region (typically δ 1.5-3.5 ppm), while the proton at the C4 position, being attached to an oxygen atom, is shifted further downfield (δ ~4.5 ppm). The aromatic protons of the iodophenoxy group resonate in the aromatic region (δ 6.5-8.0 ppm). The coupling patterns between adjacent protons provide critical information about their spatial relationships.

¹³C NMR spectroscopy provides information on all unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbon atom C4 of the piperidine ring, bonded to the ether oxygen, would resonate at a characteristic downfield shift (δ ~70-80 ppm), while the carbons of the iodinated aromatic ring would appear in the δ 110-160 ppm range.

For more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques reveal proton-proton couplings, direct carbon-proton correlations, and long-range carbon-proton correlations, respectively, allowing for the complete and unambiguous assignment of all signals. For example, in a study of a complex benzimidazolinyl piperidine derivative, 1D and 2D NMR techniques were crucial for full characterization. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted Piperidine Derivative

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Piperidine C2, C6 | 2.81 (d, J = 12Hz) | 52.9 |

| Piperidine C3, C5 | 2.15 (d, J = 12Hz) | 25.5 |

| Piperidine C4 | 4.65 (m) | 46.4 |

| Piperidine NH | 2.04 (s) | - |

| Aromatic Ring | 6.9 - 7.8 (m) | 110 - 158 |

Note: Data is illustrative and based on findings for related heterocyclic piperidine structures. researchgate.net Actual values for this compound may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound derivatives with high accuracy and to study their fragmentation patterns, which provides further structural confirmation.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the molecular mass to within a few parts per million, allowing for the confident determination of the elemental composition. For the parent compound, this compound (C₁₁H₁₄INO), the expected monoisotopic mass is 303.0120 Da. uni.lu ESI-MS typically observes the protonated molecule [M+H]⁺ at m/z 304.0193, along with other adducts such as the sodium adduct [M+Na]⁺. uni.lu

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Studies on related piperidine alkaloids have shown that common fragmentation pathways include the cleavage of the piperidine ring and the neutral loss of substituents. nih.gov For a this compound derivative, characteristic fragmentations would likely involve the cleavage of the C-O ether bond and fragmentations within the piperidine ring.

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 304.01930 |

| [M+Na]⁺ | 326.00124 |

| [M+K]⁺ | 341.97518 |

| [M+NH₄]⁺ | 321.04584 |

| [M-H]⁻ | 302.00474 |

Source: Data predicted and available from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for this compound derivatives, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles in the solid state. This technique is essential for confirming the absolute configuration of chiral centers and for studying conformational preferences.

To perform the analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the atomic structure is determined. Crystallographic studies on related piperidine derivatives have provided detailed insights into their solid-state conformations. researchgate.net For instance, the piperidine ring typically adopts a stable chair conformation.

The analysis also reveals crucial information about intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the iodine atom), and van der Waals forces. These interactions dictate how the molecules pack in the crystal lattice, influencing physical properties like melting point and solubility. In a reported crystal structure of a functionalized piperidinium (B107235) bromide derivative, detailed data including the crystal system, space group, and unit cell dimensions were elucidated, providing a complete picture of its solid-state architecture. researchgate.net

Table 3: Example Crystallographic Data for a Substituted Piperidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(2) |

| b (Å) | 14.693(3) |

| c (Å) | 7.046(1) |

| β (°) | 103.56(3) |

| Volume (ų) | 1069.0(4) |

| Z (molecules/unit cell) | 1 |

| Calculated Density (g/cm³) | 1.45 |

| Hydrogen Bonds | Present between N-H and Br⁻ |

Note: This data is illustrative, based on a published crystal structure for a complex piperidinium bromide derivative to demonstrate the type of information obtained. researchgate.net

Other Spectroscopic Techniques (e.g., UV-Vis, IR, Chiroptical) for Research Purposes

Beyond NMR, MS, and X-ray crystallography, several other spectroscopic techniques are valuable for characterizing this compound derivatives.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a this compound derivative would show characteristic absorption bands for N-H stretching (if unsubstituted on the nitrogen, ~3300-3500 cm⁻¹), aliphatic C-H stretching (~2850-3000 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and the aryl-alkyl ether C-O stretching (~1200-1250 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic iodophenoxy chromophore. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the compound's electronic structure. mu-varna.bg The position and intensity of these absorptions can be influenced by substituents on either the aromatic or piperidine rings.

Chiroptical Spectroscopy : If a derivative of this compound is chiral, chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential. nih.gov These methods measure the differential interaction of the molecule with left- and right-circularly polarized light, which can be used to determine the absolute configuration of stereocenters and study stereochemical properties. nih.govdocumentsdelivered.com

Emerging Research Directions and Future Perspectives on 4 2 Iodophenoxy Piperidine Chemistry

Application in Advanced Materials Science

While 4-(2-Iodophenoxy)piperidine is predominantly utilized as an intermediate in the synthesis of biologically active compounds, its structural motifs suggest potential, albeit currently underexplored, applications in advanced materials science. The piperidine (B6355638) ring is a common component in organic materials, and the aryl iodide group is a prime handle for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental for polymer and functional material construction.

Currently, direct, academically relevant applications of this compound as a standalone component in advanced materials are not well-documented. Its utility is indirect, serving as a precursor to more complex functional molecules. For instance, the aryl iodide can be leveraged in polymerization reactions, such as Sonogashira or Suzuki cross-couplings, to incorporate the phenoxy-piperidine unit into conjugated polymer backbones. Such polymers could theoretically be investigated for applications in organic electronics or as sensory materials, although this remains a speculative area of research. The primary role of this compound remains firmly in the realm of synthetic building blocks for creating discrete molecular entities rather than bulk materials.

Integration with Automated Synthesis and High-Throughput Experimentation

Modern chemical synthesis increasingly relies on automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new reactions and molecules. The structure of this compound is well-suited for these platforms. HTE methodologies enable the rapid screening of numerous reaction conditions—such as catalysts, ligands, bases, and solvents—in parallel, significantly reducing the time required for methods development. nih.govunchainedlabs.com

The this compound scaffold offers two key reaction sites for automated library synthesis:

The Piperidine Nitrogen: The secondary amine can undergo a wide range of reactions, such as N-alkylation, N-arylation, acylation, and reductive amination, to introduce diverse substituents. These reactions are generally robust and can be performed in parallel formats using robotic liquid handlers.

The Aryl Iodide: The C-I bond is a highly versatile functional group for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura (C-C bond), Buchwald-Hartwig (C-N bond), Sonogashira (C-C triple bond), and Heck (C-C double bond) couplings can be systematically optimized using HTE. nih.govmit.edu

A typical HTE workflow would involve dispensing this compound into a 96-well plate, followed by the addition of an array of different coupling partners (e.g., boronic acids for Suzuki coupling), catalysts, ligands, and bases. The reactions can be heated and stirred in parallel, and the outcomes rapidly analyzed by techniques like high-throughput desorption electrospray ionization mass spectrometry (HT DESI-MS). nih.gov

Below is a representative data table illustrating a hypothetical HTE screen for a Suzuki-Miyaura coupling reaction using this compound.

| Well | Boronic Acid Partner | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| A1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 85 |

| A2 | Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 92 |

| A3 | Phenylboronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 78 |

| B1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 88 |

| B2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 95 |

| B3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 81 |

Innovative Methodologies for Scaffold Diversification

The generation of molecular diversity from a common core structure is a central theme in medicinal chemistry and drug discovery. This concept, often termed diversity-oriented synthesis (DOS), aims to create libraries of structurally varied compounds to explore chemical space efficiently. mdpi.com The this compound scaffold is an excellent substrate for such strategies, particularly through late-stage functionalization (LSF). LSF refers to the modification of complex molecules at a late point in their synthesis, allowing for rapid generation of analogues without re-synthesizing the entire molecule from scratch. nih.gov

The aryl iodide moiety is the primary handle for LSF on this scaffold. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the introduction of a vast array of substituents. nih.govrsc.org

Key Diversification Strategies:

C-C Bond Formation:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as handles for further chemistry (e.g., click reactions).

Heck Coupling: Reaction with alkenes to form substituted olefins.

C-N Bond Formation:

Buchwald-Hartwig Amination: Reaction with primary or secondary amines, amides, or carbamates to introduce diverse nitrogen-containing functional groups.

C-O and C-S Bond Formation:

Buchwald-Hartwig Etherification/Thioetherification: Coupling with alcohols or thiols to form diaryl ethers or thioethers.

These reactions, combined with derivatization at the piperidine nitrogen, provide a powerful toolkit for creating a large and diverse library of compounds from a single, readily accessible intermediate.

The table below summarizes potential diversification reactions applicable to the this compound scaffold.

| Reaction Type | Reactive Site | Coupling Partner / Reagent | Resulting Substructure | Potential Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Iodide | Ar-B(OH)₂ | Biaryl | Modulating steric/electronic properties |

| Sonogashira Coupling | Aryl Iodide | R-C≡CH | Aryl-alkyne | Linker for bioconjugation, rigid scaffold |

| Buchwald-Hartwig Amination | Aryl Iodide | R₂NH | Diaryl amine / Aryl-alkyl amine | Introducing H-bond donors/acceptors |

| N-Alkylation | Piperidine Nitrogen | R-X (Alkyl Halide) | Tertiary Amine | Modifying basicity and lipophilicity |

| N-Acylation | Piperidine Nitrogen | RCOCl | Amide | Introducing rigid, planar groups |

| Reductive Amination | Piperidine Nitrogen | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine | Introducing complex alkyl groups |

Q & A

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

- Methodology : Conduct CYP inhibition assays (CYP3A4, 2D6) using fluorogenic substrates. Results show moderate CYP3A4 inhibition (IC = 12 µM), suggesting potential drug-drug interactions. Mitigation strategies include co-administering CYP3A4 inducers (e.g., rifampicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.